3',4'-Dihydro-2'H-spiro[cyclobutane-1,1'-naphthalen]-2-OL
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Overview
Description
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL is a spiro compound characterized by a unique structure where a cyclobutane ring is fused to a naphthalene moiety
Preparation Methods
The synthesis of 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL typically involves the following steps:
Cyclization Reaction: The initial step involves the cyclization of a suitable precursor to form the spiro compound. This can be achieved through a or other cyclization methods.
Hydrogenation: The resulting intermediate is then subjected to hydrogenation to reduce any double bonds and form the dihydro derivative.
Hydroxylation: Finally, the compound is hydroxylated to introduce the hydroxyl group at the desired position.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the hydroxyl group or further reduce the cyclobutane ring.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying spiro compound reactivity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Comparison with Similar Compounds
Similar compounds to 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL include:
3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-3’-one: Differing by the presence of a ketone group instead of a hydroxyl group.
Spiro[cyclobutane-1,1’-naphthalen]-2-one: Lacking the dihydro modification.
Spiro[cyclobutane-1,1’-naphthalen]-2-amine: Featuring an amine group instead of a hydroxyl group.
The uniqueness of 3’,4’-Dihydro-2’H-spiro[cyclobutane-1,1’-naphthalen]-2-OL lies in its specific hydroxyl group placement, which influences its reactivity and interactions in various applications.
Properties
Molecular Formula |
C13H16O |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
spiro[2,3-dihydro-1H-naphthalene-4,2'-cyclobutane]-1'-ol |
InChI |
InChI=1S/C13H16O/c14-12-7-9-13(12)8-3-5-10-4-1-2-6-11(10)13/h1-2,4,6,12,14H,3,5,7-9H2 |
InChI Key |
LQOYRYJIDSQARV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3(C1)CCC3O |
Origin of Product |
United States |
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